Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
“Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate” is a chemical compound with the molecular formula C18H18N2O2 . It is related to “6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine”, which is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, an efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . The compound also contains a methyl ester functional group .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a molar refractivity of 86.5±0.5 cm3 . It has 4 hydrogen bond acceptors and no hydrogen bond donors . Its ACD/LogP value is 4.07, indicating that it is relatively hydrophobic .Scientific Research Applications
Synthesis Techniques
Recent studies have showcased innovative synthesis techniques for compounds related to Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate. Notably, aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts have been reported, alongside Ag-catalyzed intramolecular aminooxygenation producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, palladium-phosphine complexes have promoted the regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates, marking the first examples of using tosylate- and mesylate-functionalized arenes as electrophile partners for this regioselective direct arylation (P. Y. Choy et al., 2015).
Catalytic Applications
Research into N-heterocyclic carbenes (NHC) has revealed their efficiency as catalysts in transesterification between esters and alcohols. Aryl- or alkyl-substituted NHC catalysts can mediate the acylation of alcohols with vinyl acetate at room temperature, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in catalysis (G. Grasa, R. M. Kissling, & S. Nolan, 2002).
Antiprotozoal Activity
Novel dicationic imidazo[1,2-a]pyridines have been identified as potent antiprotozoal agents, with several compounds exhibiting significant in vitro IC50 values against T. b. rhodesiense and P. falciparum. This highlights the potential of imidazo[1,2-a]pyridine derivatives in the development of new treatments for protozoal infections (M. Ismail et al., 2004).
Drug Synthesis
The versatility of imidazo[1,2-a]pyridine derivatives extends to drug synthesis, with methodologies enabling the efficient synthesis of imidazopyridine-based drug molecules like Alpidem and Zolpidem through a one-pot, room temperature, reagent-free reaction (Divya K. Nair, S. Mobin, & I. Namboothiri, 2012).
Anion Transport
2,6-Bis(benzimidazol-2-yl)pyridine, related in structure to imidazo[1,2-a]pyridines, has been found to exhibit potent anionophoric activity, suggesting potential applications in designing new anion transport systems for biological and synthetic membranes (Chen-Chen Peng et al., 2016).
Future Directions
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOVSRWICIMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431662 | |
Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-50-6 | |
Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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